![molecular formula C8H17NO B13836022 2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
2-Butanone, 3-[(2-methylpropyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropylamino)butan-2-one is an organic compound that belongs to the class of amines It features a butanone backbone with an amino group substituted at the third carbon and a 2-methylpropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with 2-methylpropylamine in the presence of a catalytic amount of hydrochloric acid. The reaction is typically carried out in a solvent such as toluene under reflux conditions. The water generated during the reaction is removed using a Dean-Stark apparatus, and the product is purified by distillation .
Industrial Production Methods
On an industrial scale, the production of 3-(2-Methylpropylamino)butan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpropylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(2-Methylpropylamino)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, facilitating various chemical transformations. It may also interact with enzymes and receptors, influencing biological pathways and exerting its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methylpropylamino)butan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3-(2-Methylpropylamino)butan-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The presence of both the amino and ketone groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
3-(2-methylpropylamino)butan-2-one |
InChI |
InChI=1S/C8H17NO/c1-6(2)5-9-7(3)8(4)10/h6-7,9H,5H2,1-4H3 |
Clé InChI |
WPKLNUBTYIQILY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
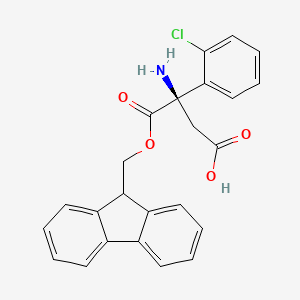
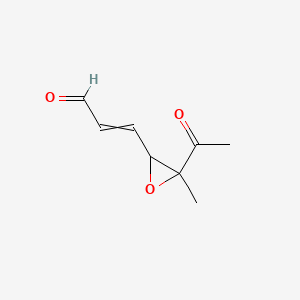

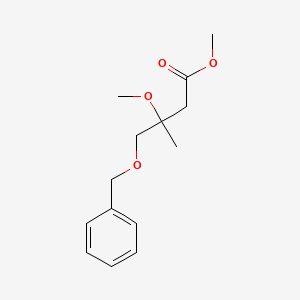
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)
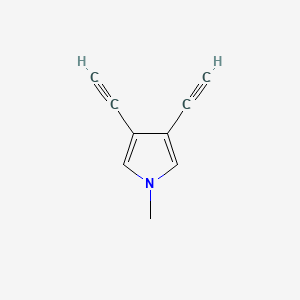
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
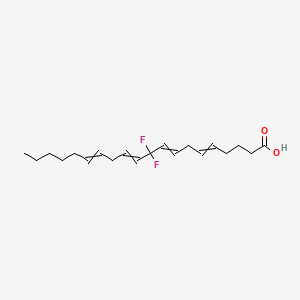
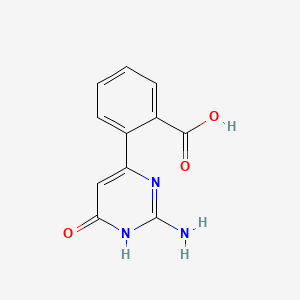

![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
